molecular formula C12H11NO4 B1147221 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate CAS No. 132464-92-7

2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate

Cat. No. B1147221
M. Wt: 233.22
InChI Key:
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Description

“2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” is a special chemical . It is provided by several companies including BOC Sciences and Benchchem .


Synthesis Analysis

The synthesis of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” can be achieved from Ethyl cyanoacetate and Protocatechualdehyde . For more detailed synthesis procedures, it is recommended to refer to the specific synthetic routes provided by the chemical suppliers .


Molecular Structure Analysis

The molecular formula of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” is C12H11NO4 . Its molecular weight is 233.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” include its molecular formula, molecular weight, and structure . For more detailed physical and chemical properties, it is recommended to refer to the product specifications provided by the chemical suppliers .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Larionova et al. (2013) developed a synthesis method for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, demonstrating the potential for creating structurally complex compounds that could have applications in various chemical syntheses (Larionova et al., 2013).
  • Pharmaceutical Applications :

    • Ren et al. (2019) researched the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, highlighting its role as a key intermediate for the antidepressant drug duloxetine. This demonstrates the compound's significance in the pharmaceutical industry, particularly in the production of specific medication (Ren et al., 2019).
  • Electrochemical Applications :

    • Ko et al. (2005) synthesized and studied a poly{1,4‐bis[2‐(3,4‐ethylenedioxy)thienyl]benzene} derivative, which exhibited multicolor electrochromic behavior. This research indicates potential applications in developing materials for electrochromic devices, useful in various technologies like smart windows and displays (Ko et al., 2005).
  • Synthesis of Heterocyclic Compounds :

    • A study by Mohamed et al. (2007) involved synthesizing new cyanopyridinethiones, anticipating biological activities, and indicating the role of such compounds in developing new pharmaceuticals (Mohamed et al., 2007).
  • Antimicrobial and Antitumor Applications :

    • The synthesis and evaluation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate by Kariyappa et al. (2016) for its antimicrobial activity demonstrate the potential use of such compounds in developing new antimicrobial agents (Kariyappa et al., 2016).
    • Shams et al. (2010) synthesized and evaluated various heterocyclic compounds derived from a similar structure for their antitumor effects, indicating potential applications in cancer treatment (Shams et al., 2010).

Safety And Hazards

The safety and hazards of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” are not specified in the search results. For safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical suppliers .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)11(15)6-8/h3-6,14-15H,2H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHIHNWEZPLHGV-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156561
Record name 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate

CAS RN

132464-92-7
Record name 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132464-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
29
Citations
A Kholmukhamedov, S Jobe - Blood Advances, 2019 - ashpublications.org
Historically, metabolic studies in platelets have primarily investigated events occurring during ex vivo platelet storage, less so the consequences of metabolic alterations on platelet …
Number of citations: 22 ashpublications.org
P Maher, A Hanneken - Experimental eye research, 2008 - Elsevier
Retinal ischemia is a common cause of visual impairment and blindness. However, despite the significant advances that have been made in understanding the pathophysiology of …
Number of citations: 41 www.sciencedirect.com
D Vivier, K Bennis, F Lesage… - Journal of Medicinal …, 2016 - ACS Publications
Potassium (K + ) channels are membrane proteins expressed in most living cells that selectively control the flow of K + ions. More than 80 genes encode the K + channel subunits in the …
Number of citations: 34 pubs.acs.org
L Antonio, JP Grillasca, J Taskinen, E Elovaara… - Drug metabolism and …, 2002 - ASPET
Catechols are a class of substances from natural or synthetic origin that contain a 1,2-dihydroxybenzene group. We have characterized the glucuronidation by rat liver microsomes and …
Number of citations: 63 dmd.aspetjournals.org
S Bastianetto, WH Zheng… - British journal of …, 2000 - Wiley Online Library
Animal and epidemiological studies suggest that polyphenol constituents of red wine possess antioxidant activities that favour protection against cardiovascular disease – the so‐called. …
Number of citations: 407 bpspubs.onlinelibrary.wiley.com
P Maher, A Hanneken - Investigative ophthalmology & visual …, 2005 - iovs.arvojournals.org
purpose. To characterize the molecular basis of oxidative stress-induced death, a process that has been implicated in several chronic eye diseases, in RGC-5 cells, an immortalized …
Number of citations: 130 iovs.arvojournals.org
S Bastianetto, R Quirion - Neurobiology of Aging, 2002 - Elsevier
A growing number of studies suggest that natural extracts and phytochemicals have a positive impact on brain aging. We examined the potential of the Ginkgo biloba extract EGb 761 …
Number of citations: 274 www.sciencedirect.com
C Müller, M Hardt, D Schwudke, BW Neuman… - Journal of …, 2018 - Am Soc Microbiol
Coronavirus replication is associated with intracellular membrane rearrangements in infected cells, resulting in the formation of double-membrane vesicles (DMVs) and other …
Number of citations: 120 journals.asm.org
AJ Smolka, JR Goldenring, S Gupta… - BMC gastroenterology, 2004 - Springer
Background ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid) is an inhibitor of both cyclooxygenase and 5-lipoxygenase in vitro, and …
Number of citations: 29 link.springer.com
JLH Walters, AL Anderson, SJ Martins da Silva… - Antioxidants, 2021 - mdpi.com
A prevalent cause of sperm dysfunction in male infertility patients is the overproduction of reactive oxygen species, an attendant increase in lipid peroxidation and the production of …
Number of citations: 8 www.mdpi.com

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